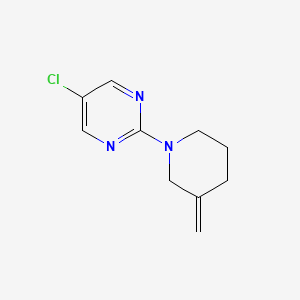

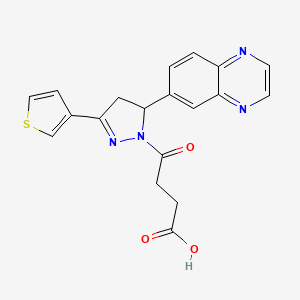

![molecular formula C21H24N2O4S B2921558 N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-23-6](/img/structure/B2921558.png)

N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are nitrogen-based heterocyclic aromatic compounds with a structure that includes a benzene ring fused with a pyridine ring . Sulfonamides, on the other hand, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The compound you mentioned seems to be a complex molecule that includes both a quinoline and a sulfonamide group.

Molecular Structure Analysis

The molecular structure of quinolines and sulfonamides has been well-studied . Quinolines exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Sulfonamides are characterized by the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Scientific Research Applications

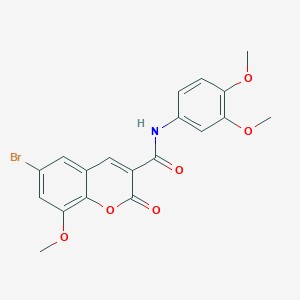

Anticancer Activity

A series of thiophene derivatives incorporating sulfonamide, among other moieties, demonstrated significant in vitro anticancer activity against human breast cancer cell lines. The study highlights the potential of sulfonamide-containing compounds in developing new anticancer agents, providing a foundation for further research into related structures, including the specified quinoline sulfonamide derivative (Ghorab, Bashandy, & Alsaid, 2014).

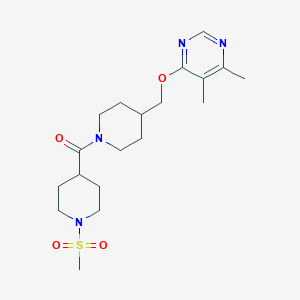

Hybrid Compounds with Pharmacological Activities

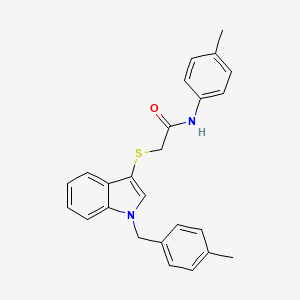

Sulfonamides are identified as crucial elements in a variety of pharmacological agents, showing a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects. The adaptability of sulfonamide hybrids, combined with other pharmacologically active scaffolds, underscores the versatility of these compounds in drug discovery, suggesting potential research avenues for the quinoline sulfonamide derivative (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antibacterial Activity

Research on quinoxaline sulfonamides, including a method for green synthesis, indicates their effective antibacterial properties against various bacterial strains. Such studies imply that the quinoline sulfonamide derivative could also possess antibacterial activities, meriting further investigation in this direction (Alavi, Mosslemin, Mohebat, & Massah, 2017).

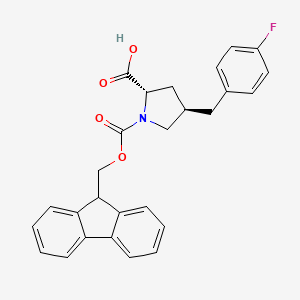

Structural and Synthetic Studies

The synthesis and structural confirmation of similar sulfonamide derivatives provide a blueprint for the chemical manipulation and characterization of the compound . These studies are crucial for understanding the compound's chemical behavior and potential for further modification to enhance its biological activity (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Quinolines have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Sulfonamides are known for their antibacterial properties .

Future Directions

properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-19-7-3-2-5-15(19)10-11-22-28(25,26)18-13-16-6-4-12-23-20(24)9-8-17(14-18)21(16)23/h2-3,5,7,13-14,22H,4,6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTMJKIHEXJPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)

![Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid](/img/structure/B2921496.png)